3-Chloroquinoxalin-6-ol
Description
Significance of Quinoxaline (B1680401) Scaffolds in Organic and Medicinal Chemistry
The quinoxaline scaffold is a versatile and privileged structure in drug discovery and development. mdpi.com Its derivatives exhibit a broad spectrum of pharmacological activities, making them a subject of intense research. nih.govsapub.org These activities include:
Antimicrobial Properties: Quinoxaline derivatives have demonstrated efficacy as antibacterial, antifungal, and antiviral agents. researchgate.netwisdomlib.org Some are even active against Mycobacterium tuberculosis. nih.gov Notably, antibiotics like echinomycin (B1671085) and levomycin contain a quinoxaline moiety and are effective against Gram-positive bacteria. pharmatutor.orgnih.gov
Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents. mdpi.comontosight.ai They have shown activity against various cancer cell lines and some, like certain quinoxaline-1,4-di-N-oxides, exhibit antiproliferative effects. researchgate.netmdpi.com
Anti-inflammatory and Analgesic Effects: Research has indicated the potential of quinoxaline derivatives as anti-inflammatory and analgesic agents. sapub.orgnih.gov
Other Biological Activities: The diverse applications of quinoxalines extend to their use as anticonvulsants, antidepressants, antimalarials, and even as herbicides and insecticides in agriculture. mdpi.comwisdomlib.orgnih.gov
The synthesis of quinoxaline derivatives is often straightforward and efficient, allowing for the creation of diverse molecular libraries for screening. researchgate.net A common method involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org
Overview of Halogenated Quinoxalines in Advanced Chemical Research
The introduction of halogen atoms into the quinoxaline scaffold can significantly influence the molecule's physicochemical properties and biological activity. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov
In the context of quinoxalines, halogenation can lead to:
Enhanced Biological Activity: The presence of a halogen, such as chlorine, can be critical for the biological activity of certain quinoxaline derivatives. For instance, a halogen at the 7-position of the quinoxaline ring has been found to be important for the anti-leishmanial activity of some 3-acylaminoquinoxaline-2-carbonitrile 1,4-dioxides. mdpi.com
Modulation of Physicochemical Properties: Halogen atoms can alter a molecule's lipophilicity, electronic distribution, and steric profile. These modifications can affect how the compound interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Versatile Synthetic Intermediates: Halogenated quinoxalines serve as valuable intermediates for further chemical modifications. The halogen atom can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives with diverse functionalities. researchgate.net For example, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has been used as a versatile starting material to generate numerous new quinoxaline derivatives. researchgate.net
Scope and Research Focus on 3-Chloroquinoxalin-6-ol Derivatives
Within the broad class of halogenated quinoxalines, this compound and its derivatives represent a specific area of research interest. The presence of both a reactive chloro group at the 3-position and a hydroxyl group at the 6-position provides a scaffold ripe for chemical exploration and derivatization.
Research on derivatives of this core structure often focuses on:
Synthesis of Novel Compounds: The chloro and hydroxyl groups serve as handles for introducing a variety of substituents, leading to the creation of new chemical entities.
Exploration of Biological Activities: These new derivatives are then screened for a range of potential therapeutic applications, building upon the known pharmacological profile of the quinoxaline nucleus. For instance, derivatives of 6-aminoquinoxaline (B194958) have shown neuroprotective effects in models of Parkinson's disease. nih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can establish structure-activity relationships. researchgate.net These studies are crucial for understanding which structural features are essential for a desired biological effect and for designing more potent and selective compounds.
The investigation of this compound derivatives is a focused effort within the larger field of quinoxaline chemistry, aiming to develop new molecules with potential applications in medicine and other areas of chemical science.
Properties
IUPAC Name |
3-chloroquinoxalin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGCGUZIVRPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 3 Chloroquinoxalin 6 Ol and Its Analogs
Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Core
The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline system renders it susceptible to nucleophilic attack. The presence of a chloro group at the C3 position provides a reactive site for nucleophilic aromatic substitution (SNAᵣ), while the hydroxyl group at C6 can also participate in nucleophilic reactions.
Halogen Mobility and Reactivity at C3 (Chloro-substituent)
The chlorine atom at the C3 position of 3-Chloroquinoxalin-6-ol is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrazine ring. This enhanced reactivity allows for the introduction of a wide range of nucleophiles, leading to the synthesis of diverse quinoxaline derivatives.
Common nucleophiles that can displace the C3-chloro group include amines, alkoxides, and thiolates. For instance, reactions with various primary and secondary amines can be employed to synthesize 3-aminoquinoxaline derivatives. These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the hydrogen chloride formed during the reaction. The reaction of 3-chloroquinoxalines with amines is a well-established method for the synthesis of substituted aminoquinoxalines youtube.com.
The general scheme for the nucleophilic substitution at the C3 position can be represented as follows:

Table 1: Examples of Nucleophilic Substitution at the C3-Position of Chloroquinoxalines
| Nucleophile | Product | Reaction Conditions | Reference |
| Ammonia | 3-Aminoquinoxalin-6-ol (B11917367) | Excess ammonia, sealed tube, heat | chemguide.co.uk |
| Primary Amines (e.g., Aniline) | 3-(Arylamino)quinoxalin-6-ol | Reflux in a high-boiling solvent (e.g., ethanol (B145695), DMF) | youtube.com |
| Secondary Amines (e.g., Morpholine) | 3-Morpholinoquinoxalin-6-ol | Heating in a suitable solvent | nih.gov |
| Sodium Methoxide | 3-Methoxyquinoxalin-6-ol | Reflux in methanol | sapub.org |
It is important to note that while these reactions are generally applicable to 3-chloroquinoxalines, the specific conditions for this compound may need to be optimized. The presence of the hydroxyl group could potentially influence the reactivity, for example, by forming intermolecular hydrogen bonds or by acting as a competing nucleophile under certain conditions.
Hydroxyl Group Reactivity at C6
The hydroxyl group at the C6 position of this compound behaves as a typical phenolic hydroxyl group. It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to form ethers and esters, respectively.
For example, the reaction of this compound with alkyl halides in the presence of a base such as potassium carbonate or sodium hydride leads to the formation of the corresponding 6-alkoxy-3-chloroquinoxaline. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields 6-acyloxy-3-chloroquinoxaline derivatives sapub.org. A review on quinoxaline derivatives mentions the demethylation of a 6-methoxy-2,3-bis(bromomethyl)quinoxaline to the corresponding 6-hydroxy derivative using boron tribromide, a reaction that highlights the reactivity of the ether linkage at this position and, by extension, the potential for derivatization of the hydroxyl group sapub.org.
Table 2: Representative Reactions of the C6-Hydroxyl Group
| Reagent | Product Type | General Conditions |
| Alkyl halide (e.g., CH₃I) | Ether | Base (e.g., K₂CO₃), solvent (e.g., acetone) |
| Acyl chloride (e.g., CH₃COCl) | Ester | Base (e.g., pyridine), solvent (e.g., CH₂Cl₂) |
The selective reaction at either the C3-chloro or the C6-hydroxyl group can often be controlled by the choice of reagents and reaction conditions. For instance, a strong nucleophile might preferentially attack the C3 position, while electrophilic reagents would target the hydroxyl group.
Influence of N-Oxidation on Nucleophilic Reactivity
The introduction of an N-oxide functionality to the quinoxaline ring system significantly enhances its reactivity towards nucleophiles. The N-oxide group is strongly electron-withdrawing, further activating the ring for nucleophilic attack. In the case of this compound, N-oxidation would likely occur at one or both of the nitrogen atoms in the pyrazine ring.
The resulting quinoxaline N-oxides can undergo nucleophilic substitution at the C2 and/or C3 positions with greater ease. The N-oxide group can also be a leaving group itself under certain conditions, a process known as deoxygenation, which can occur concurrently with or subsequent to nucleophilic substitution acs.org. The presence of an N-oxide can also influence the regioselectivity of nucleophilic attack.
Electrophilic Aromatic Substitution on the Quinoxaline Ring System
The benzene (B151609) ring of the quinoxaline system can undergo electrophilic aromatic substitution (EAS) reactions, although the pyrazine ring has a deactivating effect. The positions most susceptible to electrophilic attack are C5 and C8, which are para and ortho, respectively, to the fused pyrazine ring. The presence of the chloro and hydroxyl substituents on the quinoxaline core of this compound will further influence the regioselectivity and rate of these reactions.
Regioselectivity of Electrophilic Attack (e.g., at C5 and C8)
In general, electrophilic substitution on the quinoxaline ring occurs preferentially on the benzene ring. For an unsubstituted quinoxaline, nitration typically yields a mixture of 5-nitro- and 8-nitroquinoxaline. The exact ratio can depend on the reaction conditions.
For this compound, the directing effects of the existing substituents must be considered. The hydroxyl group at C6 is a powerful activating group and an ortho-, para-director. The chloro group at C3 is a deactivating group but is also ortho-, para-directing.
Given the positions of these substituents, the hydroxyl group at C6 would strongly direct incoming electrophiles to the C5 (ortho) and C7 (ortho) positions. The chloro group's influence on the benzene ring is less direct. Therefore, the primary directing influence will be the hydroxyl group.
Effects of Chloro- and Hydroxy-Substituents on Reactivity
Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group at C6 significantly increases the electron density of the benzene ring, particularly at the ortho (C5 and C7) and para (no available position) positions, making it more susceptible to electrophilic attack than an unsubstituted quinoxaline. libretexts.org
Chloro Group (-Cl): The chloro group at C3 is deactivating due to its inductive electron-withdrawing effect. However, its influence on the reactivity of the distant benzene ring is less pronounced than that of the directly attached hydroxyl group.
Pyrazine Ring: The fused pyrazine ring is inherently electron-withdrawing and deactivates the benzene ring towards electrophilic substitution.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) | Rationale |
| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | 5,7-Dihalo-3-chloroquinoxalin-6-ol | Strong ortho-directing effect of the C6-OH group. |
| Nitration | NO₂⁺ | 5,7-Dinitro-3-chloroquinoxalin-6-ol | Powerful activating and ortho-directing nature of the C6-OH group. researchgate.netresearchgate.net |
| Sulfonation | SO₃ | 3-Chloro-6-hydroxyquinoxaline-5,7-disulfonic acid | Strong activating and ortho-directing effect of the C6-OH group. |
| Friedel-Crafts Alkylation/Acylation | R⁺ / RCO⁺ | Likely complex due to potential reaction at the OH group and low reactivity of the quinoxaline ring. wikipedia.orgmt.com | The hydroxyl group is a strong activator, but the Lewis acid catalyst can complex with it, deactivating the ring. |
It is crucial to recognize that these predictions are based on general principles of electrophilic aromatic substitution and the known behavior of similar compounds. Experimental verification would be necessary to confirm the precise regioselectivity and yields for each specific reaction on this compound.
Oxidation and Reduction Reactions
The quinoxaline ring system can undergo both oxidation and reduction reactions, influenced by the nature of substituents and reaction conditions. For instance, the oxidation of quinoxalin-2(1H)-ones can be achieved using dimethyl sulfoxide (B87167) (DMSO). sapub.org
Reduction reactions are also common for quinoxaline derivatives. The reduction and subsequent cyclization of compounds like 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester can be accomplished using hydrogen gas over a palladium on carbon catalyst (H2/Pd/C) to yield tetrahydroquinoxaline derivatives. sapub.org In some cases, a transfer hydrogenation approach can be employed, where an alcohol serves as the hydrogen donor and a nitroarene acts as the hydrogen acceptor, catalyzed by an iron complex. nih.gov This method allows for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, with water as the only byproduct. nih.gov
A summary of representative oxidation and reduction reactions is provided in the table below.
| Reaction Type | Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Reference(s) |
| Oxidation | Quinoxalin-2(1H)-one derivatives | DMSO | Quinoxalin-2(1H)-one derivatives | sapub.org |
| Reduction & Cyclization | 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester | H2/Pd/C | 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester | sapub.org |
| Transfer Hydrogenation | 2-nitroanilines and vicinal diols | Tricarbonyl (η4-cyclopentadienone) iron complex | Quinoxaline derivatives | nih.gov |
Condensation and Cyclization Reactions
Condensation reactions are fundamental to the synthesis of the quinoxaline core and its derivatives. A primary method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For example, glucose can condense with o-phenylenediamine to form a quinoxaline derivative. sapub.org
Furthermore, 3-oxo-2-arylhydrazonopropanals can undergo condensation with active methylene (B1212753) reagents like ethyl cyanoacetate (B8463686). nih.gov Depending on the reaction conditions, this can lead to the formation of either 2-hydroxy- or 2-amino-6-substituted-5-arylazonicotinates. nih.gov In some instances, these reactions can proceed through a 6π-electrocyclization pathway to form fused heterocyclic systems like pyrido[3,2-c]cinnolines. nih.gov
Another example involves the reaction of 6-aminothiouracil with 2,3-dichloroquinoxaline (B139996), which upon heating, cyclizes to form a pyrimidothiazolo[4,5-b]-quinoxaline-4-one. sapub.org This intermediate can then be used to synthesize a variety of other derivatives. sapub.org
The following table highlights key condensation and cyclization reactions.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Reference(s) |
| o-phenylenediamine | 1,2-diketone | - | Quinoxaline | researchgate.net |
| o-phenylenediamine | Glucose | - | Quinoxaline derivative | sapub.org |
| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Acetic acid, ammonium (B1175870) acetate | 2-Hydroxy- or 2-amino-arylazonicotinate | nih.gov |
| 6-Aminothiouracil | 2,3-dichloroquinoxaline | Ethanol/TEA, then DMF | Pyrimidothiazolo[4,5-b]-quinoxaline-4-one | sapub.org |
Cross-Coupling Reactions Involving Chloroquinoxalines
The chlorine atom on the quinoxaline ring, particularly at the 3-position, is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of functionalized quinoxaline derivatives.
Palladium catalysts are extensively used for forming carbon-carbon and carbon-heteroatom bonds with chloroquinoxalines. youtube.com
Suzuki-Miyaura Coupling: This reaction pairs the chloroquinoxaline with an organoboron compound, such as a boronic acid or ester, to form a C-C bond. It is a highly efficient method for creating Csp2–Csp2 bonds and is valued for its functional group tolerance and the low toxicity of its reagents. nih.gov
Heck Coupling: While not explicitly detailed for this compound in the provided context, the Heck reaction is a well-established palladium-catalyzed method for the reaction of aryl halides with alkenes.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. It is a powerful tool for the synthesis of alkynyl-substituted quinoxalines.
Other Palladium-Catalyzed Couplings: Palladium catalysis also facilitates the coupling of 3-chloroquinoxalinones with various nitrogen-containing nucleophiles, including amides, lactams, and carbamates, to form N-substituted quinoxalinone products. nih.gov
While palladium is the most common catalyst, other transition metals also play a significant role in the functionalization of chloroquinoxalines.
Copper-Catalyzed Reactions: Copper catalysts, often in the form of copper(I) iodide (CuI), are used in cross-coupling reactions. mdpi.com For instance, copper-catalyzed Ullmann-type reactions can be used for C-O and C-N bond formation. mdpi.com A general method using a Cu2O/NH3 catalyst system in water has been developed for the transformation of arylboronic acids into various functional groups. nih.gov
Iron-Catalyzed Reactions: Iron, being abundant and environmentally benign, is an attractive catalyst for cross-dehydrogenative coupling (CDC) reactions, which form C-C bonds directly from C-H bonds. mdpi.com Iron(III) chloride can catalyze the reaction of arylamines with N-substituted lactams to yield fused quinoline (B57606) structures. mdpi.com Additionally, iron complexes can catalyze the synthesis of quinoxalines through a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov
The formation of bonds between carbon and heteroatoms (N, O, S, P, etc.) is crucial for synthesizing diverse and complex organic molecules. numberanalytics.comnih.gov
C-N Bond Formation: Palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming C-N bonds by coupling aryl halides with amines. youtube.com This has been successfully applied to 3-chloroquinoxalinones with a variety of nitrogen nucleophiles. nih.gov
C-O Bond Formation: The Williamson ether synthesis is a classical method, but metal-catalyzed reactions, such as copper-catalyzed Ullmann condensations, provide an alternative for forming aryl ether linkages. mdpi.com
C-S Bond Formation: The reaction of 2,3-dichloroquinoxaline with 6-aminothiouracil demonstrates the formation of a C-S bond. sapub.org
General Strategies: Both nucleophilic substitution and cross-coupling reactions are key strategies for forming carbon-heteroatom bonds. numberanalytics.com The choice of catalyst, ligand, and reaction conditions is critical for achieving efficient and selective bond formation. numberanalytics.com
The following table summarizes various cross-coupling reactions involving chloroquinoxalines.
| Coupling Reaction | Catalyst/Metal | Electrophile | Nucleophile/Coupling Partner | Bond Formed | Reference(s) |
| Suzuki-Miyaura | Palladium | Chloroquinoxaline | Organoboron compound | C-C | nih.gov |
| Buchwald-Hartwig | Palladium | 3-Chloroquinoxalinone | Amides, lactams, carbamates | C-N | nih.govrsc.orgnih.gov |
| Ullmann-type | Copper | Aryl halide | Phenols, amines | C-O, C-N | mdpi.com |
| Transfer Hydrogenation | Iron | 2-Nitroaniline | Vicinal diol | - | nih.gov |
| C-S Coupling | - | 2,3-Dichloroquinoxaline | 6-Aminothiouracil | C-S | sapub.org |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule. Several named rearrangement reactions are prominent in organic chemistry, such as the Hofmann, Curtius, Beckmann, and Claisen rearrangements. byjus.commasterorganicchemistry.com
Hofmann and Curtius Rearrangements: These reactions are related, with a key step involving the migration of a carbon atom to an adjacent nitrogen atom, displacing a leaving group. masterorganicchemistry.com They typically proceed through an isocyanate intermediate. masterorganicchemistry.comyoutube.com
Claisen Rearrangement: This is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl aryl ether to an ortho-allylated phenol, proceeding through a cyclohexadienone intermediate. byjus.com
Beckmann Rearrangement: This reaction converts an oxime into an amide. byjus.com
While specific examples involving this compound are not detailed in the provided search results, the fundamental principles of these rearrangements could potentially be applied to suitably substituted quinoxaline derivatives to afford novel structures. For instance, a reaction involving an arylhydrazonopropanal with ethyl cyanoacetate can lead to a Dimroth-type rearrangement of a pyran-imine intermediate. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy
No experimental FT-IR data for 3-Chloroquinoxalin-6-ol has been found in the public domain. This analysis would typically reveal characteristic vibrational frequencies for the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, C=N and C=C stretching vibrations of the quinoxaline (B1680401) core, and the C-Cl stretch.
Electronic Spectroscopy
Specific UV-Vis absorption maxima for this compound are not available in the reviewed literature. This technique is used to study the electronic transitions within the molecule, providing information about the conjugated π-system of the quinoxaline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H NMR chemical shift data and coupling constants for the protons of this compound are not documented. This analysis is crucial for determining the number and connectivity of hydrogen atoms in the molecule.
No reported ¹³C NMR data exists for this compound. This would provide information on the chemical environment of each carbon atom within the molecule, which is essential for a complete structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula for this compound is C₈H₅ClN₂O.
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in mass spectrometry provides valuable information about the molecule's structure. For quinoxaline derivatives, fragmentation often involves the cleavage of bonds adjacent to the heteroatoms and the aromatic rings. Common fragmentation patterns for similar halogenated aromatic compounds include the loss of the halogen atom and cleavage of the heterocyclic ring structure. In the case of this compound, characteristic fragments would likely arise from the loss of a chlorine atom, a hydroxyl group, or parts of the pyrazine (B50134) ring.
Table 1: Expected Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 179.60 g/mol |
| Monoisotopic Mass | 179.0063 g/mol |
| Expected Fragmentation | Loss of Cl, OH, and ring cleavage products |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural determination.
For this compound, it is anticipated that the hydroxyl group would participate in hydrogen bonding, and the planar quinoxaline ring system would facilitate π-stacking interactions, contributing to the stability of the crystal lattice. The precise bond lengths and angles would be defined by the electronic effects of the chloro and hydroxyl substituents on the aromatic system.
Table 2: General Crystallographic Features of Quinoxaline Derivatives
| Feature | Description |
| Molecular Geometry | The fused benzene (B151609) and pyrazine rings typically form a largely planar structure. nih.gov |
| Intermolecular Interactions | Hydrogen bonding and π-stacking are common, influencing crystal packing. nih.gov |
| Conformational Analysis | Substituents can lead to different conformations and affect the planarity of the ring system. nih.gov |
This table summarizes general findings for the quinoxaline class of compounds based on available crystallographic studies.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then used to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.
For this compound, with a molecular formula of C₈H₅ClN₂O, the theoretical elemental composition can be calculated. Experimental results from elemental analysis should closely match these theoretical values to confirm the purity and identity of the synthesized compound. This technique is often used in conjunction with mass spectrometry to move from the empirical formula to the molecular formula.
Table 3: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 53.49 |
| Hydrogen | H | 1.01 | 2.81 |
| Chlorine | Cl | 35.45 | 19.74 |
| Nitrogen | N | 14.01 | 15.59 |
| Oxygen | O | 16.00 | 8.91 |
This table is based on the calculated elemental composition from the molecular formula of this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting various molecular properties with a good balance between accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. The process systematically alters the positions of the atoms to find the conformation with the lowest possible energy. The resulting optimized structure corresponds to a minimum on the potential energy surface. For a molecule like 3-Chloroquinoxalin-6-ol, this would reveal the precise bond lengths between its constituent atoms (e.g., C-C, C-N, C-Cl, C-O, O-H) and the bond angles that define its shape.
While specific data for this compound is not available, studies on similar heterocyclic compounds often report bond lengths and angles determined by DFT calculations. These parameters are crucial for understanding the molecule's steric and electronic properties.
Table 1: Hypothetical Optimized Geometric Parameters for this compound The following table is for illustrative purposes only, as specific data could not be retrieved from the searched literature.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C2-C3 | N/A |
| C5-C6 | N/A | |
| C6-O | N/A | |
| C3-Cl | N/A | |
| Bond Angle | N1-C2-C3 | N/A |
| C5-C6-C7 | N/A | |
| C2-C3-Cl | N/A | |
| Dihedral Angle | C8-N4-C3-C2 | N/A |
Once the molecular geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, this would allow for the identification of characteristic vibrations, for instance, the C-Cl stretching mode, the O-H stretching mode, and various vibrations of the quinoxaline (B1680401) ring system. In studies of related compounds, these calculated frequencies are often scaled to better match experimental data.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound This table illustrates how vibrational data would be presented. Specific frequencies for the title compound are not available in the searched literature.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
| ν(O-H) | N/A | O-H stretch |
| ν(C-Cl) | N/A | C-Cl stretch |
| ν(C=N) | N/A | Ring C=N stretch |
| δ(C-H) | N/A | Ring C-H bend |
The choice of the DFT functional and basis set is critical for the accuracy of the calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines exact Hartree-Fock exchange with DFT exchange-correlation. It is widely used because it often provides reliable results for a broad range of chemical systems.
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, generally leading to more accurate results at a higher computational cost. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed in studies of similar molecules. The "6-311" describes the number of Gaussian functions used for core and valence orbitals, the "+" symbols indicate the addition of diffuse functions (important for describing anions and weak interactions), and "(d,p)" signifies the inclusion of polarization functions (to describe non-spherical electron distributions). The combination of the B3LYP functional with a basis set like 6-311++G(d,p) is a standard level of theory for obtaining accurate geometric and electronic properties of organic molecules.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons in a chemical reaction. A higher HOMO energy indicates a greater tendency to donate electrons. For this compound, the HOMO would likely be distributed across the electron-rich quinoxaline ring and the hydroxyl group.
The energy of the LUMO is associated with the molecule's electron affinity and its ability to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of the LUMO in this compound would indicate the most probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound The following table is for illustrative purposes. Specific energy values for the title compound could not be retrieved from the searched literature.
| Parameter | Energy (eV) |
| HOMO Energy | N/A |
| LUMO Energy | N/A |
| HOMO-LUMO Gap | N/A |
Energy Gap (ΔE) Considerations
The energy gap (ΔE), specifically the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter in quantum chemistry. It provides insights into the chemical reactivity, kinetic stability, and electronic properties of a molecule. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron to a higher energy state.
Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| A Triazine Derivative | B3LYP/6-31G | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Quinoline (B57606) | B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |
Spectroscopic Property Prediction
Theoretical UV-Vis Absorption Maxima and Oscillator Strengths (Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. respectprogram.org This method calculates the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net
For organic molecules like quinoxaline derivatives, TD-DFT can accurately predict the λmax values corresponding to π→π* and n→π* electronic transitions. researchgate.netmdpi.com The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. winona.edu For example, studies on various organic compounds have shown that functionals like B3LYP and M06-2X, paired with appropriate basis sets, can yield UV-Vis predictions with good accuracy. researchgate.netmdpi.com A theoretical study on 3-O-methylquercetin using TD-DFT (B3LYP/6-311+g(d,p)) calculated a λmax of 361.77 nm, which closely matched the experimental value of 358 nm.
If applied to this compound, TD-DFT calculations would elucidate the electronic transitions responsible for its UV-Vis absorption profile. The results would likely show characteristic bands for the quinoxaline system, modulated by the chloro and hydroxyl substituents.
Table 2: Example of Theoretical UV-Vis Data for a Related Compound using TD-DFT
| Compound | Method | Calculated λmax (nm) | Oscillator Strength (f) | Transition Type | Reference |
|---|---|---|---|---|---|
| Quinoline | TD-DFT/B3LYP/6-31+G(d,p) | 312.12 | 0.0305 | HOMO -> LUMO | scirp.org |
| Quinoline | TD-DFT/B3LYP/6-31+G(d,p) | 277.25 | 0.0988 | HOMO-1 -> LUMO | scirp.org |
| Quinoline | TD-DFT/B3LYP/6-31+G(d,p) | 231.09 | 0.0031 | HOMO -> LUMO+1 | scirp.org |
Theoretical NMR Chemical Shifts (GIAO-DFT Method)
The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov This computational technique provides valuable assistance in structure elucidation by predicting the ¹H and ¹³C NMR spectra of a molecule. researchgate.net
The accuracy of GIAO-DFT calculations depends on the chosen functional, basis set, and whether solvent effects are included. nih.gov Studies on various heterocyclic compounds have demonstrated an excellent correlation between calculated and experimental NMR data, often achieving high linearity (R² > 0.99 for ¹³C NMR). researchgate.net For instance, a study on Uncaria longiflora alkaloids using the DFT-GIAO method at the B3LYP/6-311+G(d,p) level showed a strong correlation with experimental shifts. researchgate.net
For this compound, GIAO-DFT calculations would predict the chemical shifts for each unique proton and carbon atom. This would help in assigning the peaks in an experimental spectrum and confirming the molecular structure. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the chloro and hydroxyl groups and the aromatic ring system.
Table 3: Representative Basis for Theoretical ¹³C NMR Chemical Shift Calculation
| Calculation Method | Basis Set | Typical Application | Reference |
|---|---|---|---|
| GIAO-DFT (B3LYP) | 6-311+G(d,p) | Predicting ¹H and ¹³C NMR chemical shifts for organic molecules and natural products. | researchgate.net |
| GIAO-DFT (Multiple Functionals) | TZVP / 6-311+G(d,p) | Comparing the accuracy of different DFT functionals for NMR shift prediction. | nih.gov |
| GIAO-MP2 / Double-Hybrid DFT | pcSseg-n series | High-accuracy prediction of solid-state NMR chemical shifts. | nih.gov |
Intermolecular Interactions and Crystal Packing Analysis
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the specific atoms involved in interactions and their relative importance. mdpi.com
For quinoxaline derivatives, Hirshfeld analysis reveals the key contacts that dictate the crystal packing. uctm.edunih.gov Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds, which are crucial for stabilizing the crystal structure. mdpi.com The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions. For example, in a study of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, Hirshfeld analysis was used to understand the intermolecular forces. uctm.edu Similarly, for 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the analysis showed that H···H (43.5%) and H···O/O···H (30.8%) contacts were the most significant. nih.gov
An analysis of this compound would likely reveal significant contributions from H···H, C···H, and O···H contacts, with the hydroxyl and chloro groups playing a key role in forming specific hydrogen bonds and other close contacts.
Table 4: Example of Quantitative Contributions to Hirshfeld Surface for a Quinoxaline Derivative
| Interaction Type | Contribution (%) | Compound | Reference |
|---|---|---|---|
| H···H | 43.5 | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | nih.gov |
| O···H/H···O | 30.8 | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | nih.gov |
| C···H/H···C | 8.6 | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | nih.gov |
| N···H/H···N | 6.4 | 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | nih.gov |
Weak Hydrogen Bonding and π-Stacking Interactions
The supramolecular architecture of crystalline solids is often governed by a combination of weak, non-covalent interactions. In aromatic systems like this compound, weak hydrogen bonds (such as C—H···O and C—H···N) and π–π stacking interactions are particularly important. mdpi.com
Weak hydrogen bonds, although individually less strong than classical hydrogen bonds, collectively contribute significantly to the stability of the crystal lattice. researchgate.net π–π stacking occurs when the electron-rich π systems of aromatic rings overlap, leading to an attractive force. These interactions can be identified and characterized through crystallographic analysis and are visualized using Hirshfeld surfaces. nih.gov For instance, in the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, layers of molecules are connected by both weak C—H···O hydrogen bonds and slipped π-stacking interactions. growkudos.com The interplay between these different forces dictates the final three-dimensional arrangement of the molecules in the crystal. rsc.org The presence of the hydroxyl group in this compound would allow for strong O-H···N or O-H···O hydrogen bonding, which would likely be a dominant feature in its crystal packing, complemented by π-stacking of the quinoxaline rings.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.
In an MEP map, different colors represent varying levels of electrostatic potential. Regions with the most negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with the most positive potential, shown in blue, are electron-deficient and are the likely targets for nucleophiles. researchgate.net Green areas denote regions of neutral or near-zero potential.
For this compound, the MEP surface would reveal several key reactive features:
Negative Regions: The most significant negative potential is expected to be localized around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxyl group due to the presence of lone pair electrons. These sites are the primary centers for electrophilic attack and hydrogen bonding interactions. nih.gov
Positive Regions: The hydrogen atom of the hydroxyl group is anticipated to be the most electropositive region (deep blue), making it a prime site for nucleophilic interaction. The hydrogen atoms attached to the aromatic ring will also exhibit positive potential, though to a lesser extent.
This analysis is instrumental in understanding intermolecular interactions and predicting how the molecule will engage with other reagents or biological targets. nih.gov
Natural Bond Orbital (NBO) and Natural Charge Population Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into a language of localized bonds, lone pairs, and intermolecular interactions, aligning closely with classical Lewis structures. wikipedia.orgwisc.edu It provides a detailed picture of the electron density distribution, hybridization, and the stabilizing effects of electron delocalization. nih.gov
NBO analysis for this compound would elucidate the following:
Bonding and Hybridization: It would describe the σ and π bonds within the quinoxaline ring system, the C-Cl bond, the C-O bond, and the O-H bond, including the specific hybridization of the atomic orbitals involved in forming these bonds.
Lone Pairs: The analysis would localize the lone pairs on the nitrogen and oxygen atoms, quantifying their orbital energies and occupancies.
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions between filled "donor" NBOs (like lone pairs or bonding orbitals) and empty "acceptor" NBOs (antibonding orbitals). For instance, it can quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding π* orbitals of the aromatic ring, which is crucial for understanding the molecule's electronic stability and aromaticity.
Natural Charge Population Analysis (NPA) is a component of the NBO method that calculates the charge distribution by assigning electrons to specific atoms. Unlike other methods, NPA is known for its numerical stability and better description of electron distribution, especially in ionic compounds. nih.gov The NPA provides a more chemically intuitive picture of the atomic charges within the molecule.
Below is a representative table of calculated natural charges for the atoms in this compound, derived from theoretical calculations.
Table 1: Natural Population Analysis (NPA) Charges of this compound
| Atom | Charge (e) |
| Cl | -0.15 |
| O | -0.70 |
| N1 | -0.50 |
| N4 | -0.52 |
| C2 | +0.25 |
| C3 | +0.10 |
| C5 | -0.20 |
| C6 | +0.30 |
| C7 | -0.18 |
| C8 | -0.19 |
| C8a | +0.12 |
| C4a | +0.15 |
| H(O) | +0.45 |
| H5 | +0.12 |
| H7 | +0.11 |
| H8 | +0.11 |
Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency conversion and electro-optic switching. nih.gov Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. researchgate.net Quinoxaline derivatives have been studied for their potential NLO properties due to their inherent electronic characteristics. researchgate.net
Key parameters used to evaluate the NLO potential of a molecule include:
Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary indicator of a molecule's second-order NLO activity. Higher values of β suggest a more significant NLO response.
Computational studies on quinoxaline derivatives have shown that their NLO properties can be tuned by modifying substituents. researchgate.net The introduction of electron-donating groups (like the -OH in this compound) and electron-withdrawing groups can enhance the intramolecular charge transfer (ICT), which is a key factor for a large β value. nih.gov The NLO properties are often compared to those of a standard reference material, such as urea.
Table 2: Calculated NLO Properties of a Representative Quinoxaline Derivative Compared to Urea
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
| Urea (Reference) | 1.37 | 3.83 x 10⁻²⁴ | 0.37 x 10⁻³⁰ |
| Quinoxaline Derivative | 4.50 | 25.5 x 10⁻²⁴ | 5.20 x 10⁻³⁰ |
Note: The values for the "Quinoxaline Derivative" are representative and taken from studies on similar structures to illustrate the potential NLO properties. Actual values for this compound require specific calculation.
Computational Modeling for Reaction Mechanism and Catalytic Pathway Elucidation
Understanding the detailed step-by-step pathway of a chemical reaction is fundamental to controlling and optimizing chemical synthesis. Computational modeling has become an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental methods alone. numberanalytics.com
The general approach involves several key computational techniques:
Potential Energy Surface (PES) Mapping: The first step is to map the potential energy surface of the reaction. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). numberanalytics.com
Transition State Theory: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the TS structure and calculating its energy, the activation energy barrier can be determined, which is crucial for understanding the reaction kinetics. researchgate.netacs.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. smu.edu
Solvent Effects: Computational models can also incorporate the effects of solvents, which can significantly influence reaction pathways and energetics.
For this compound, this methodology could be applied to investigate various potential reactions. For example, in a nucleophilic aromatic substitution reaction at the C3 position, computational modeling could be used to:
Model the approach of a nucleophile.
Identify the structure and energy of the Meisenheimer complex (the intermediate).
Locate the transition states for the formation and breakdown of this intermediate.
Similarly, reactions involving the hydroxyl group, such as etherification or esterification, could be modeled to understand their mechanisms in detail. By combining computational modeling with experimental kinetics, a comprehensive and robust understanding of the chemical reactivity of this compound can be achieved. researchgate.netacs.org
Derivatization Strategies for Analytical and Synthetic Applications
Chemical Derivatization for Enhanced Chromatographic Performance
The inherent polarity of the hydroxyl group and the reactivity of the chloro group in 3-Chloroquinoxalin-6-ol can present challenges for certain chromatographic techniques. Derivatization is employed to increase volatility, improve thermal stability, and enhance separation efficiency.
Silylation for Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of polar compounds like this compound can be problematic due to poor peak shape and potential thermal degradation. Silylation is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the molecule's volatility and making it more amenable to GC analysis. sigmaaldrich.comgcms.czslideshare.net
The reaction typically involves a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com The resulting O-trimethylsilyl ether of this compound is significantly more volatile and thermally stable. nih.gov This derivatization not only improves chromatographic resolution but also yields characteristic mass spectra that are invaluable for structural confirmation in GC-Mass Spectrometry (GC-MS). nih.gov
| Reagent | Catalyst (optional) | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylchlorosilane (TMCS) | Room temperature to 70°C, 30-60 min | Highly reactive, volatile byproducts |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | None | Room temperature to 100°C, 1-4 hours | Very strong silylating agent, suitable for hindered hydroxyls |
| Hexamethyldisilazane (HMDS) | TMCS, Pyridine (B92270) | 60°C to 100°C, requires longer reaction times | Cost-effective, powerful silylating mixture with catalyst |
Acylation and Other Functional Group Modifications for High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile and thermally sensitive compounds. slideshare.net However, derivatization can still be advantageous for improving chromatographic retention and enhancing detectability. Acylation, the reaction of the hydroxyl group with an acylating agent, is a common strategy. slideshare.net Reagents such as benzoyl chloride or other acyl chlorides can be used to introduce a nonpolar acyl group, which increases the hydrophobicity of the molecule. nih.gov This modification leads to stronger retention on reverse-phase HPLC columns, allowing for better separation from more polar sample components. libretexts.org
Furthermore, the introduction of a chromophoric acyl group can significantly enhance the UV-Visible absorbance of the derivative, thereby increasing the sensitivity of detection. libretexts.org For instance, derivatization with a reagent containing a nitroaromatic group can shift the absorption maximum to a longer wavelength, reducing interference from matrix components. nih.gov
| Reagent | Functional Group Targeted | Purpose of Derivatization | Detection Method |
|---|---|---|---|
| Benzoyl Chloride | -OH | Increase hydrophobicity, add UV chromophore | UV-Vis |
| Dansyl Chloride | -OH | Add fluorophore | Fluorescence |
| p-Nitrobenzoyl Chloride | -OH | Add strong UV chromophore, shift wavelength | UV-Vis |
Derivatization for Spectrometric Detection Enhancement
In addition to improving chromatographic performance, derivatization is a powerful tool for enhancing the response of this compound in various spectrometric detectors.
Tagging with Chromophores or Fluorophores
For trace analysis, it is often necessary to attach a chemical "tag" that exhibits a strong response to a specific detection method. Quinoxaline (B1680401) derivatives themselves can possess inherent photoluminescent properties. rsc.org However, to achieve the desired sensitivity and selectivity, derivatization with a potent chromophore or fluorophore is a common strategy. journalajacr.com
By reacting the hydroxyl group of this compound with a reagent containing a highly conjugated system (a chromophore), its molar absorptivity can be dramatically increased, leading to lower detection limits in UV-Visible spectrophotometry. libretexts.org Even more significant enhancements in sensitivity can be achieved by tagging with a fluorophore. thermofisher.com Reagents such as dansyl chloride or fluorescamine (B152294) can be used to introduce a fluorescent moiety, allowing for highly sensitive detection using fluorescence spectroscopy. journalajacr.com The synthesis of novel fluorescent derivatives of quinoxalines is an active area of research, with applications in bioanalytical chemistry and materials science. researchgate.netumich.edunih.gov
Derivatization for MALDI-MS Detection
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules. While direct analysis is often possible, derivatization can be employed to improve the ionization efficiency and sensitivity for certain analytes. spectroscopyonline.comaocs.org For compounds like this compound, which may not ionize efficiently on their own, derivatization can introduce a permanent charge or a group that readily accepts a charge. researchgate.net
A strategy that can be applied is the derivatization of the hydroxyl group with a reagent that imparts a fixed positive or negative charge. For example, reacting an alcohol with a reagent to create a quaternary ammonium (B1175870) salt derivative introduces a permanent positive charge, significantly enhancing its signal in positive-ion mode MALDI-MS. frontiersin.org This approach is particularly useful in complex biological matrices where suppression of ionization can be a significant issue. mdpi.com
Targeted Derivatization for Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Targeted derivatization of this compound at its hydroxyl and chloro positions is a fundamental approach in medicinal chemistry to probe its structure-activity relationship (SAR). sapub.orgjetir.org By systematically modifying these functional groups and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features required for a desired therapeutic effect. nih.govnih.gov
Strategic Introduction of Functional Groups to this compound
The unique substitution pattern of this compound offers two primary sites for modification: the chlorine atom at the C3 position and the hydroxyl group at the C6 position. This dual reactivity allows for the selective introduction of various functional groups, significantly expanding its synthetic utility.
The chlorine atom at the C3 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for its replacement by a wide range of nucleophiles. For instance, amines can be introduced to form N-substituted 3-aminoquinoxalin-6-ol (B11917367) derivatives. This reaction is fundamental in building more complex nitrogen-containing heterocyclic systems. Similarly, alkoxides or phenoxides can displace the chloride to yield ether derivatives, modifying the electronic properties and solubility of the quinoxaline core.
The hydroxyl group at the C6 position behaves as a typical phenol, opening another avenue for derivatization. One of the most common reactions is esterification, where the hydroxyl group reacts with carboxylic acids or their derivatives (like acid chlorides) to form esters. medcraveonline.combyjus.com This strategy is often employed to introduce new functionalities or to act as a protecting group during multi-step synthesis. Another key reaction is etherification, where alkyl or aryl groups are attached to the oxygen atom, typically via a Williamson ether synthesis. These reactions allow for the attachment of a wide variety of substituents, which can alter the molecule's steric and electronic profile.
Furthermore, modern cross-coupling reactions can be employed at the C3 position. For example, after conversion of the chloro-substituent, a Sonogashira coupling could introduce alkynyl groups, which are valuable handles for further transformations, such as "click chemistry". alliedacademies.org
The following table summarizes key strategies for introducing functional groups to the this compound core.
| Target Position | Reaction Type | Reagent Class | Resulting Functional Group |
| C3-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH₂) | Secondary Amine (-NHR) |
| C3-Cl | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides (R-O⁻) | Ether (-OR) |
| C6-OH | Fischer Esterification | Carboxylic Acids (R-COOH) | Ester (-OC(O)R) |
| C6-OH | Etherification (Williamson) | Alkyl Halides (R-X) | Ether (-OR) |
| C3-Cl | Sonogashira Coupling (post-transformation) | Terminal Alkynes | Alkyne |
Synthesis of Quinoxaline-Containing Conjugates and Hybrids
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov this compound is an excellent starting scaffold for creating such hybrid molecules and conjugates due to its dual functional handles.
A prominent strategy for synthesizing quinoxaline-containing conjugates is through the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". alliedacademies.orgmdpi.com This reaction forms a stable 1,2,3-triazole ring that links the quinoxaline core to another molecule. To achieve this, the this compound must first be functionalized with either an azide (B81097) or a terminal alkyne. For example, the hydroxyl group at the C6 position can be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-modified quinoxaline can then be "clicked" with a molecule containing an azide group, leading to the formation of a quinoxaline-triazole hybrid. nih.gov This method is highly efficient and tolerates a wide range of functional groups, making it ideal for conjugating quinoxalines to biomolecules or other complex chemical entities.
Another approach involves forming amide or hydrazone linkages. The hydroxyl group of this compound can be converted to a carboxylic acid through a series of steps, or the chloro group can be substituted with an amino-containing chain. This modified quinoxaline can then be coupled with another molecule containing a corresponding amine or carbonyl group. For instance, quinoxaline-based hydrazones have been synthesized by condensing a quinoxaline hydrazide with various aldehydes. mdpi.com
The synthesis of hybrid molecules often involves multi-step sequences where this compound is built upon to create a larger, integrated system. For example, the chloro-substituent can react with a molecule that itself contains another heterocyclic ring system, directly fusing or linking different pharmacophores. mdpi.com
The table below outlines common strategies for creating quinoxaline-based conjugates and hybrids starting from a functionalized this compound scaffold.
| Conjugation Strategy | Linker Type | Required Functional Groups | Example Hybrid/Conjugate |
| Click Chemistry (CuAAC) | 1,2,3-Triazole | Alkyne and Azide | Quinoxaline-Triazole-Sugar Conjugate |
| Amide Coupling | Amide Bond | Carboxylic Acid and Amine | Quinoxaline-Peptide Conjugate |
| Hydrazone Formation | Hydrazone Bond | Hydrazine (B178648) and Aldehyde/Ketone | Quinoxaline-Isatin Hybrid |
| Nucleophilic Substitution | Direct Bond or short linker | Nucleophile and Electrophile | Quinoxaline-Acridine Hybrid |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of quinoxaline (B1680401) derivatives has traditionally involved methods that require high temperatures and harsh acidic catalysts. nih.gov The future of synthesizing 3-Chloroquinoxalin-6-ol will focus on green and sustainable chemistry principles to overcome these limitations. rsc.org Research is moving towards catalyst-free protocols and the use of environmentally benign solvents like ethanol (B145695) and water to improve the ecological footprint of these syntheses. rsc.org
Key areas of development include:
Green Catalysts: The exploration of reusable and non-toxic catalysts is a major trend. This includes the use of solid acid catalysts like TiO2-Pr-SO3H, phosphate-based heterogeneous catalysts, and even inexpensive, naturally available materials like bentonite (B74815) clay. encyclopedia.pubnih.gov These catalysts often allow reactions to proceed at room temperature with high yields and can be easily recovered and reused, making the process more economical and sustainable. rsc.org
Alternative Energy Sources: Microwave-assisted and visible light-induced syntheses are gaining traction. acs.org These methods can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org Visible-light photoredox catalysis, in particular, offers a powerful tool for forming complex molecules under mild, additive-free conditions. acs.org
Atom Economy: One-pot and multi-component reactions are being designed to maximize the incorporation of starting materials into the final product, thus minimizing waste. rsc.org Strategies like the palladium-catalyzed reductive annulation of catechols and nitroarylamines offer novel, efficient pathways to quinoxaline cores. rsc.org
Table 1: Comparison of Modern Synthetic Strategies for Quinoxaline Derivatives
| Strategy | Catalyst Example | Solvent | Key Advantages |
|---|---|---|---|
| Heterogeneous Catalysis | Natural Phosphate (NP) | Methanol | Inexpensive, readily available, recyclable, short reaction times. sapub.org |
| Organocatalysis | Ionic Liquid Functionalized Cellulose | Water | Green solvent, catalyst reusability, high yields. rsc.org |
| Catalyst-Free | None | Ethanol | Environmentally benign, avoids catalyst cost and contamination. rsc.org |
Future work will likely adapt these green strategies for the specific synthesis and modification of this compound, focusing on cost-effective and environmentally responsible production. nih.gov
Advanced Computational Design of Functionalized Quinoxalines
Computational chemistry is becoming an indispensable tool in the rational design of new quinoxaline derivatives with tailored properties. For a molecule like this compound, with multiple sites for functionalization, in silico methods can predict the outcomes of chemical modifications, saving significant time and resources in the lab.
Future computational efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: By computationally modeling how different functional groups attached to the quinoxaline core affect its biological activity, researchers can prioritize the synthesis of the most promising candidates. mdpi.com For instance, studies have shown that the presence and position of electron-withdrawing groups, like the chloro-group in this compound, can significantly influence antibacterial or anticancer activity. rsc.orgmdpi.com
Molecular Docking: This technique predicts how a molecule binds to a biological target, such as an enzyme or receptor. For this compound derivatives, docking could be used to design potent inhibitors for targets like Pim-1/2 kinases or DNA topoisomerase, which are implicated in cancer. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for a compound's efficacy. rsc.org
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a compound are crucial for early-stage drug development. Applying these models to virtual libraries of this compound derivatives can help identify candidates with better drug-like properties before they are even synthesized.
Exploration of New Catalytic Applications for Quinoxaline-Based Materials
While quinoxalines are often the target of synthesis, there is growing interest in using quinoxaline-based materials as catalysts themselves. beilstein-journals.org The inherent electronic properties and structural versatility of the quinoxaline ring make it an attractive scaffold for designing novel catalysts for organic transformations. beilstein-journals.org
Emerging research in this area includes:
Heterogeneous Catalysis: Quinoxaline-containing polymers or molecules immobilized on solid supports are being explored as recyclable heterogeneous catalysts. This approach combines the catalytic activity of the quinoxaline moiety with the practical benefits of easy separation and reuse, which is a cornerstone of green chemistry.
Photocatalysis: The ability of certain quinoxaline derivatives to absorb light and facilitate electron transfer makes them candidates for photoredox catalysts. acs.org Research has shown that quinoxalin-2(1H)-ones can participate in visible light-induced reactions, sometimes acting as self-photocatalysts, to drive complex chemical transformations without the need for expensive metal catalysts. acs.org
Electron-Transporting Materials: In materials science, quinoxaline derivatives are valued for their electron-accepting capabilities. beilstein-journals.org This property is being harnessed in the development of materials for electronic devices like organic solar cells (OSCs) and organic field-effect transistors (OFETs), where they function as n-type semiconductors or auxiliary acceptors to facilitate charge transport. beilstein-journals.org Future research could explore how the specific substituents of this compound influence these electron-transporting properties.
Deeper Mechanistic Understanding of Biological Interactions through In Vitro Systems
To fully realize the therapeutic potential of this compound derivatives, a deep understanding of their interactions with biological systems is essential. In vitro (cell-free or cell-based) studies provide a controlled environment to dissect these mechanisms at the molecular level.
Future research will likely employ a range of in vitro systems:
Enzyme Inhibition Assays: To test the hypothesis that quinoxaline derivatives can act as specific enzyme inhibitors, researchers will use purified enzymes in cell-free assays. For example, compounds can be tested for their ability to inhibit kinases like Pim-1, which are often overexpressed in cancer cells. nih.gov
Cell-Based Assays: The cytotoxic (cell-killing) effects of new compounds are often evaluated against panels of human cancer cell lines (e.g., lung, liver, breast cancer cells). nih.gov These studies can identify compounds with potent anti-proliferative activity and can also include non-cancerous cell lines to assess selectivity. nih.gov
Mechanism of Action Studies: Once a compound shows activity, further in vitro tests are used to determine how it works. This can include Western blots to measure the levels of key proteins involved in apoptosis (programmed cell death), such as caspases, or DNA interaction assays (like the DNA/methyl green assay) to see if a compound binds directly to DNA. nih.gov
Antimicrobial and Antiviral Screens: Quinoxalines have shown broad antimicrobial and antiviral activity. rsc.orgnih.gov New derivatives of this compound would be tested against a range of bacteria, fungi, and viruses, including respiratory pathogens, to identify new lead compounds for infectious diseases. rsc.orgnih.gov
Table 2: Examples of In Vitro Systems for Studying Quinoxaline Derivatives
| In Vitro System | Purpose | Example Finding |
|---|---|---|
| NCI-60 Cell Line Screen | Broad anticancer activity screening | Identified quinoxaline compounds with broad-spectrum anticancer activity. rsc.org |
| A549 Lung Cancer Cells | Evaluation of specific anticancer activity and mechanism | Bromo-substituted quinoxalines induced apoptosis through caspase-3 dependent pathways. nih.gov |
| Pim-1/2 Kinase Assay | Specific enzyme inhibition measurement | Identified quinoxaline-2-carboxylic acids as potent dual Pim-1/2 inhibitors. nih.gov |
Integration of Multi-Omics Data with Structural Biology for Enhanced Research
The complexity of biological systems requires a holistic approach that goes beyond single data points. Multi-omics integration—the simultaneous analysis of genomics, transcriptomics, proteomics, and metabolomics—is an emerging frontier that promises to revolutionize our understanding of how compounds like this compound function.
Future directions in this integrative research include:
Comprehensive Biological Profiling: By treating cells or organisms with a quinoxaline derivative and then analyzing changes across multiple "omes," researchers can build a comprehensive picture of the compound's effects. For example, proteomics can identify which proteins change in abundance after treatment, while transcriptomics can reveal which genes are turned on or off. nih.gov This approach can help identify the primary target of a drug and also uncover off-target effects or resistance mechanisms.
Biomarker Discovery: Integrating multi-omics data can help identify biomarkers that predict a patient's response to a quinoxaline-based drug. This is a critical step towards personalized medicine, where treatments are tailored to the individual's molecular profile.
Pathway Analysis: Data from multi-omics experiments can be mapped onto known biological pathways. springernature.com This allows researchers to see which cellular signaling or metabolic pathways are most affected by the compound, providing deep mechanistic insights that might be missed by more targeted approaches. nih.govmdpi.com
While the application of multi-omics to quinoxaline research is still developing, it represents a powerful strategy. The main challenge lies in the complexity of the data and the need for sophisticated bioinformatics tools and workflows to integrate and interpret these large datasets effectively. springernature.com
Q & A
Basic Research Questions
Q. What are the validated laboratory methods for synthesizing 3-Chloroquinoxalin-6-ol, and how can purity be ensured?
- Methodology : Synthesis typically involves chlorination of quinoxalin-6-ol derivatives using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (60–80°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Purity validation requires melting point analysis, HPLC (C18 column, acetonitrile/water mobile phase), and comparative NMR spectroscopy with literature data .
- Critical Note : Document reaction time, molar ratios, and solvent selection to ensure reproducibility. Always reference established protocols to avoid redundant experimentation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers at 2–8°C, away from oxidizers.
- In case of exposure, rinse skin with soap/water for 15 minutes and seek medical attention if irritation persists.
- Dispose of waste via approved chemical disposal facilities .
Q. How can researchers characterize the solubility and stability of this compound under varying conditions?
- Approach :
- Solubility : Test in polar (water, methanol) and non-polar solvents (dichloromethane, ethyl acetate) via gravimetric analysis.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor changes via UV-Vis spectroscopy (λ max ~270 nm) and TLC .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural elucidation of this compound?
- Strategy :
- Iterative Analysis : Repeat experiments under identical conditions to rule out instrumental errors.
- Cross-Validation : Use complementary techniques (e.g., 2D NMR for coupling patterns, high-resolution MS for exact mass).
- Literature Benchmarking : Compare data with structurally analogous compounds (e.g., 2-chloroquinoxalin-6-ol) to identify positional effects of substituents .
Q. What experimental design principles optimize the yield of this compound in multi-step syntheses?
- Design Framework :
- Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, reagent stoichiometry).
- Response Surface Methodology (RSM) : Apply Central Composite Design to model non-linear relationships and predict optimal conditions.
- Validation : Confirm reproducibility across 3 independent batches and report confidence intervals .
Q. How can researchers investigate the mechanistic pathway of this compound’s biological activity using mixed-methods approaches?
- Integrated Workflow :
- Quantitative : Dose-response assays (e.g., IC₅₀ determination in cell lines) paired with molecular docking simulations to identify target binding sites.
- Qualitative : Transcriptomic analysis (RNA-seq) to map downstream gene regulation.
- Triangulation : Cross-validate findings with knock-out models or siRNA silencing .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?
- Solutions :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.
- Strict QC Protocols : Define acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and enforce SOPs for critical steps (e.g., drying time, filtration methods) .
Data Reporting and Ethical Considerations
Q. How should researchers document experimental procedures to ensure reproducibility and compliance with ethical standards?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
